6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, including nucleophilic substitution, reductive amination, and ring closure strategies. For example, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized through a nucleophilic substitution reaction, showcasing the diverse synthetic routes available for such molecules (Mallesha et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals intricate details about their conformation and geometry. For instance, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid demonstrated specific conformational characteristics, providing insights into how substituents affect overall molecular structure (Faizi et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of structurally related compounds highlight their reactivity and potential applications. For instance, a study on the synthesis and in vitro receptor binding assay of a related compound emphasizes the importance of understanding the chemical reactions these compounds undergo and their implications for receptor affinity and selectivity (Fang-wei, 2013).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structures, are crucial for their practical applications. The detailed crystallographic study of 1-halobenzoyl-4-(2-methoxyphenyl)piperazines provides valuable data on their physical characteristics, offering insights into how structural variations affect these properties (Chinthal et al., 2021).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity towards other compounds, stability under various conditions, and potential for further chemical modifications, is vital. Research on the inverse electron demand Diels-Alder reactions of related triazine compounds underscores the versatility and reactivity of these molecules, suggesting similar possibilities for the target compound (Boger & Dang, 1988).
Scientific Research Applications
Imaging and Diagnostic Applications
18F-MPPF PET for Epileptogenic Zone Localization : A study utilized 18F-4-(2′-methoxyphenyl)-1-[2′-(N-2-pyridinyl)-p-fluorobenzamido]-ethyl-piperazine (18F-MPPF) PET imaging to enhance the sensitivity and specificity of locating the epileptogenic zone in patients with drug-resistant temporal lobe epilepsy. This advanced imaging technique, which involves a structurally related piperazinyl compound, was shown to outperform standard methods in identifying areas of decreased 18F-MPPF binding potential, indicative of the epileptogenic lobe, thus improving presurgical evaluation outcomes (Didelot et al., 2010).
Sigma Receptor Scintigraphy in Breast Cancer Diagnosis : Another study explored the use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) for sigma receptor scintigraphy in visualizing primary breast tumors. The binding affinity of this piperazinyl derivative to sigma receptors, which are overexpressed in breast cancer cells, facilitated the detection of most breast tumors, demonstrating the potential of this technique in noninvasive cancer diagnosis (Caveliers et al., 2002).
5-HT1A Receptor Occupancy and Psychiatric Disorders : Research on 2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530) utilized positron emission tomography (PET) to study its occupancy of 5-HT(1A) receptors in the human brain. This study provides insight into the pharmacological effects of piperazinyl derivatives on serotonin receptors, which are significant in the context of anxiety and mood disorders, showcasing the application of such compounds in understanding and potentially treating psychiatric conditions (Rabiner et al., 2002).
properties
IUPAC Name |
[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-5-27-17-8-6-16(7-9-17)20(26)25-12-10-24(11-13-25)19-14-18(23(3)4)21-15(2)22-19/h6-9,14H,5,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFGNUVEVBGACM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(Dimethylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.